molecular formula C12H11NO2S B2402049 (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone CAS No. 436093-36-6

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone

Cat. No.: B2402049
CAS No.: 436093-36-6
M. Wt: 233.29
InChI Key: RPZLQCNOOFNYNF-UHFFFAOYSA-N
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Description

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by a ketone group substituted by an aryl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone typically involves the condensation of 2-amino-3-thiophenecarboxylic acid with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone is unique due to the presence of both the thienyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZLQCNOOFNYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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